Methyl 4-amino-2-iodobenzoate
Overview
Description
Methyl 4-amino-2-iodobenzoate: is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with an amino group at the 4-position and an iodine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-amino-2-iodobenzoate can be synthesized through a multi-step process. One common method involves the iodination of methyl 4-aminobenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 2-position of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under appropriate conditions.
Sonogashira Coupling: Palladium catalysts and copper co-catalysts are commonly used in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like methyl 4-amino-2-azidobenzoate or methyl 4-amino-2-cyanobenzoate can be formed.
Coupling Products: Complex molecules with extended conjugation or additional functional groups.
Oxidation and Reduction Products: Nitro derivatives or reduced amines.
Scientific Research Applications
Chemistry: Methyl 4-amino-2-iodobenzoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 4-amino-2-iodobenzoate depends on its specific application. In general, the compound can interact with biological molecules through its amino and iodine substituents. The amino group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Methyl 4-amino-3-iodobenzoate: Similar structure but with the iodine atom at the 3-position.
Methyl 4-iodobenzoate: Lacks the amino group, making it less versatile in certain reactions.
Methyl 4-amino-2-bromobenzoate: Bromine instead of iodine, affecting reactivity and physical properties.
Uniqueness: Methyl 4-amino-2-iodobenzoate is unique due to the presence of both an amino group and an iodine atom on the benzene ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
methyl 4-amino-2-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUFVDKYNJFXIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80760554 | |
Record name | Methyl 4-amino-2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80760554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98546-30-6 | |
Record name | Methyl 4-amino-2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80760554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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